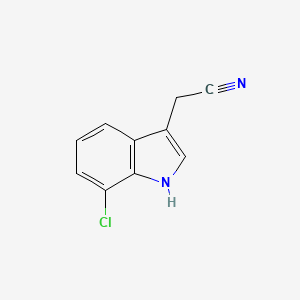

2-(7-chloro-1H-indol-3-yl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(7-chloro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEMFYCURAAFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441702 | |

| Record name | 2-(7-chloro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221377-37-3 | |

| Record name | 2-(7-chloro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Properties and Synthesis of 2 7 Chloro 1h Indol 3 Yl Acetonitrile

Physicochemical Properties

The fundamental physicochemical properties of 2-(7-chloro-1H-indol-3-yl)acetonitrile are summarized in the table below. These properties are crucial for its identification, handling, and application in a research setting.

| Property | Value |

| Molecular Formula | C₁₀H₇ClN₂ |

| Molecular Weight | 190.63 g/mol |

| CAS Number | 221377-37-3 |

| Appearance | (Predicted) Solid |

| Solubility | (Predicted) Soluble in organic solvents |

Note: Some properties are predicted due to the limited availability of experimental data in published literature.

Synthesis Pathways

While specific, detailed experimental procedures for the synthesis of this compound are not extensively documented in peer-reviewed literature, its synthesis can be inferred from established methods for preparing analogous indole-3-acetonitriles. A common and effective route involves the use of 7-chloroindole (B1661978) as a starting material.

One plausible synthetic approach is the reaction of 7-chloroindole with chloroacetonitrile. Another established method is the Mannich reaction on 7-chloroindole to form the gramine (B1672134) intermediate (7-chloro-N,N-dimethyl-1H-indole-3-methanamine), followed by nucleophilic substitution with a cyanide source, such as sodium or potassium cyanide, to yield the desired product.

General Reaction Scheme:

This pathway is analogous to the synthesis of other substituted indole-3-acetonitriles and represents a standard method in indole (B1671886) chemistry.

Computational Chemistry and Molecular Modeling Studies of 2 7 Chloro 1h Indol 3 Yl Acetonitrile

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). thesciencein.org It is a fundamental tool in structure-based drug design, used to forecast the binding mode and affinity of a small molecule ligand within the active site of a target macromolecule.

Molecular docking simulations are widely employed to predict how indole (B1671886) derivatives interact with various biological targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. nih.govresearchgate.net These simulations calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity, where a lower (more negative) value suggests a stronger interaction.

For example, docking studies on novel indolyl-pyrimidine derivatives with B-DNA have shown strong binding abilities, suggesting an intercalative mode of interaction. nih.gov Similarly, studies of 3-substituted indole derivatives targeting proteins involved in bacterial growth or inflammation have revealed binding affinities ranging from -8.5 to -11.5 kcal/mol. researchgate.netnih.gov In one study targeting antimicrobial enzymes, a synthesized indole derivative showed a higher predicted binding affinity than the standard drug ampicillin. nih.gov Another investigation targeting the protein kinase EGFR, implicated in cancer, identified an indole-containing compound with potent inhibitory activity (IC₅₀ = 34.1 nM) and strong predicted binding. nih.gov These examples demonstrate the utility of docking in identifying promising compounds and prioritizing them for further experimental testing.

The table below summarizes representative docking studies performed on various indole derivatives, illustrating the range of biological targets and predicted binding affinities.

Table 1: Examples of Molecular Docking Studies on Indole Derivatives This table is interactive. You can sort and filter the data.

| Indole Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Indolyl-pyrimidine | B-DNA | Not specified, strong binding observed | nih.gov |

| (E)-2-(6-(1H-indole-3-carbonyl)... | UDP-N-acetylmuramatel-alanine ligase (MurC) | -11.5 | nih.gov |

| (E)-2-(6-(1H-indole-3-carbonyl)... | Human lanosterol (B1674476) 14α-demethylase | -8.5 | nih.gov |

| 3-Substituted Indole | Antimicrobial Target Protein | -8.5 | researchgate.net |

Beyond predicting binding affinity, molecular docking provides detailed information about the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for molecular recognition and biological activity. Key interactions for indole derivatives typically include hydrogen bonds, hydrophobic interactions, and pi-stacking.

The indole ring's N-H group is a classic hydrogen bond donor, while the nitrogen atom in the acetonitrile (B52724) group of the title compound can act as a hydrogen bond acceptor. Crystal structure analysis of the related compound 2-(7-methyl-1H-indol-3-yl)acetonitrile confirms the role of this N-H···N interaction in forming molecular chains. nih.gov Docking studies consistently show the indole N-H participating in hydrogen bonds with amino acid residues like glutamic acid (GLU) and threonine (THR) in protein active sites. researchgate.net

Hydrophobic and pi-system interactions are also crucial. The aromatic indole ring frequently engages in pi-pi stacking or T-shaped interactions with aromatic residues such as tryptophan (TRP), tyrosine (TYR), and phenylalanine (PHE). researchgate.netnih.gov For instance, docking of a 3-substituted indole revealed pi-pi T-shaped and pi-anion interactions with GLU and TRP residues. researchgate.net The chloro-substituent on the benzene (B151609) ring of 2-(7-chloro-1H-indol-3-yl)acetonitrile can participate in halogen bonding or other hydrophobic contacts, further anchoring the ligand in a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net

QSAR is a cornerstone of ligand-based drug design (LBDD), an approach used when the three-dimensional structure of the biological target is not known. uniba.it LBDD relies on the principle that structurally similar molecules are likely to have similar biological activities. In a QSAR study, a set of molecules with known activities (the training set) is used to build a model. This model is then validated and can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. mdpi.comnih.gov Numerous QSAR studies have been successfully applied to various classes of indole derivatives to model their antioxidant, anticancer, and antimicrobial activities. mdpi.comnih.gov

QSAR models are built by correlating biological activity with "molecular descriptors." These are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net

Studies on indole derivatives have identified several key descriptors that influence their biological activity. For example, in a QSAR analysis of Schiff bases of indole-3-aldehyde, electronic parameters such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole-dipole energy, and total energy were found to have a significant positive correlation with biological activity. researchgate.net In another 2D-QSAR study on indolyl derivatives with antioxidant properties, descriptors related to molecular topology and connectivity were used to build a predictive model. mdpi.com The analysis of these descriptor-activity correlations provides valuable information for rational drug design, indicating which molecular features should be modified to enhance a desired biological effect.

Table 2: Representative Molecular Descriptors in QSAR Models for Indole Derivatives This table is interactive. You can sort and filter the data.

| Descriptor Type | Specific Descriptor Example | Correlation with Activity | Biological Activity Studied | Reference |

|---|---|---|---|---|

| Quantum Chemical | LUMO Energy | Positive | Not specified | researchgate.net |

| Quantum Chemical | Total Energy | Positive | Not specified | researchgate.net |

| Electronic | Dipole-Dipole Energy | Positive | Not specified | researchgate.net |

| 2D Descriptor | Balaban Index (J) | Not specified | Antioxidant (ABTS inhibition) | mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It has become a powerful and popular tool for calculating a wide range of molecular properties, including optimized geometries (bond lengths and angles), vibrational frequencies, and electronic characteristics like orbital energies and charge distributions, with a good balance of accuracy and computational cost. mdpi.comnanobioletters.com

For indole derivatives, DFT calculations are crucial for understanding their fundamental properties. For instance, DFT at the B3LYP/6-31G(d,p) level of theory was used to optimize the molecular structure of 6-chloro-2-oxindole, a compound structurally related to the title molecule. nih.gov The calculations accurately reproduced the near-planar geometry and provided insights into bond orders via Natural Bond Orbital (NBO) analysis. nih.gov Similar studies on other chloro-derivatives have used DFT to analyze conformational stability and the influence of substituents on the molecule's geometry. mdpi.com

DFT is also used to calculate electronic descriptors for QSAR models, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in The HOMO-LUMO energy gap is an indicator of molecular reactivity and stability. niscpr.res.in Furthermore, DFT can predict vibrational spectra (IR and Raman), which can be compared with experimental data to confirm molecular structures. researchgate.netnih.gov For this compound, DFT calculations could precisely determine the influence of the chlorine atom and the acetonitrile group on the geometry and electronic properties of the indole ring system.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Other Names / Analogs |

|---|---|

| This compound | Title Compound |

| 6-chloro-2-oxindole | 6-chloroindolin-2-one |

| 2-(7-methyl-1H-indol-3-yl)acetonitrile | |

| Indolyl-pyrimidine derivatives | |

| 3-Substituted Indole derivatives | |

| 3-Methyl Indole analogs | |

| Schiff bases of indole-3-aldehyde | |

| Ampicillin | |

| Erlotinib | |

| 5-chloro-7-azaindole-3-carbaldehyde | 5ClL |

Geometry Optimization and Electronic Structure Analysis

Detailed studies employing methods like DFT to determine the optimized three-dimensional structure, bond lengths, and bond angles of this compound are not found in the reviewed literature. Such analysis would be fundamental to understanding the molecule's stability and reactivity. Electronic structure analysis, which would describe the distribution of electrons within the molecule, also remains uncharacterized.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gaps)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity and electronic properties. The energy gap between these orbitals can indicate the molecule's stability and its potential for charge transfer interactions. For this compound, specific values for HOMO-LUMO energies and the corresponding energy gap have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface, identifying electrophilic and nucleophilic sites, and predicting intermolecular interactions. While the principles of MEP mapping are well-established, a specific MEP map for this compound has not been published, precluding a detailed discussion of its electrostatic characteristics.

Nonlinear Optical (NLO) Properties Prediction

Computational methods are often used to predict the nonlinear optical (NLO) properties of molecules, which are important for applications in optoelectronics. There are currently no available studies that have computationally predicted the NLO properties, such as hyperpolarizability, for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. Such simulations would be essential for understanding how this compound behaves in a biological system or in solution. However, no MD simulation studies specifically focusing on this compound have been identified.

In Silico Physicochemical and Pharmacokinetic Property Predictions

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. While numerous studies have applied these methods to various indole derivatives, specific predicted physicochemical and pharmacokinetic data for this compound are not available in the public domain. This includes predictions of properties such as solubility, lipophilicity, and potential for oral bioavailability.

Investigation of Biological Activities and Molecular Mechanisms of Action in Vitro Research

Enzyme Inhibition and Modulation Studies

The interaction of small molecules with enzymes is a fundamental area of drug discovery. The subject compound, featuring a chloro-indole core and a reactive acetonitrile (B52724) side chain, has been investigated in the context of several important enzyme families.

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a significant drug target due to its association with the pathophysiology of Down syndrome and Alzheimer's disease. nih.govnih.gov Overexpression of DYRK1A is linked to neurological alterations, making its selective inhibition a promising therapeutic strategy. osti.govnih.gov

In the quest for novel DYRK1A inhibitors with improved pharmacological properties, such as better water solubility and lower lipophilicity, researchers have employed fragment-based drug design. nih.govresearchgate.net A key study identified 7-chloro-1H-indole-3-carbonitrile , a close structural analog of the subject compound, as a suitable fragment template for developing new, smaller DYRK1A inhibitors. nih.govresearchgate.net This fragment was derived from a larger, highly selective inhibitor, 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid (KuFal194), which suffered from poor solubility. nih.gov

Starting with the 7-chloro-1H-indole-3-carbonitrile template, a series of 2-substituted indole-3-carbonitriles were synthesized and evaluated. Molecular docking studies suggested these compounds could fit within the ATP binding pocket of DYRK1A. researchgate.net Subsequent in vitro assays against a panel of CMGC group kinases led to the identification of novel inhibitors with double-digit nanomolar potency against DYRK1A and submicromolar activity in cellular models. nih.gov

Table 1: Inhibitory Activity of Indole-3-Carbonitrile Derivatives against DYRK1A

The PI3K/Akt pathway and the Epidermal Growth Factor Receptor (EGFR) signaling cascade are critical regulators of cell proliferation, survival, and metabolism. mdpi.comresearchgate.net Their dysregulation is a hallmark of many cancers, making them prime targets for anticancer drug development. researchgate.netrjptonline.org The indole (B1671886) scaffold has been extensively explored for creating inhibitors of these kinases. mdpi.com

While direct studies on 2-(7-chloro-1H-indol-3-yl)acetonitrile are not prominent, research on related indole derivatives highlights the potential of this chemical class. For instance, a series of indole-2-carboxamides were designed and synthesized as potential dual inhibitors of PI3Kα and EGFR. nih.gov Molecular docking studies confirmed that these compounds could fit into the catalytic sites of both PI3Kα and EGFR, forming key hydrogen bonds with binding site residues. nih.gov

Similarly, a series of 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives were developed as EGFR inhibitors. nih.gov Docking studies showed these compounds fit well within the EGFR active site, exhibiting higher binding affinities than the established inhibitor erlotinib. nih.gov Certain compounds from this series demonstrated significant antiproliferative activity against cancer cell lines and were found to induce apoptosis. nih.gov

Table 2: Antitumor Activity of a Related Indole-2-Carboxamide (Compound 13)

These findings suggest that the chloro-indole scaffold is a viable starting point for designing inhibitors of PI3Kα and EGFR, though the specific activity of the 3-yl-acetonitrile derivative remains to be explicitly determined.

The 3C-like protease (3CLpro), or main protease (Mpro), of SARS-CoV-2 is an essential enzyme for the virus's life cycle, responsible for processing viral polyproteins into functional units. mdpi.compatsnap.com This makes it a high-priority target for the development of direct-acting antiviral drugs. nih.gov The active site of 3CLpro contains a catalytic dyad, including a critical cysteine residue (Cys145), which makes it susceptible to inhibition by covalent binders. mdpi.comnih.gov

The nitrile group has emerged as a potent "warhead" for designing covalent inhibitors of cysteine proteases like 3CLpro. acs.orgmdpi.com Research has shown that peptidomimetics incorporating an indole scaffold and a nitrile warhead can be potent inhibitors of SARS-CoV-2 3CLpro. rsc.orgnih.gov The mechanism involves the nucleophilic attack of the catalytic Cys145 sulfur atom on the electrophilic carbon of the nitrile group. osti.govrsc.org This interaction forms a reversible, covalent thioimidate adduct, effectively blocking the enzyme's catalytic activity. rsc.orgnih.gov Co-crystal structures of inhibitors with the protease have confirmed this covalent bond formation. mdpi.comrsc.org

While research has not specifically named this compound, studies on P3 4-methoxyindole (B31235) peptidomimetic analogs with nitrile warheads have demonstrated potent inhibition of the enzyme and antiviral activity. osti.govnih.gov This provides a strong mechanistic basis for the potential of the subject compound to act as a covalent inhibitor of SARS-CoV-2 3CLpro.

The RelA/SpoT Homolog (RSH) superfamily of proteins are enzymes that regulate the "stringent response" in bacteria by synthesizing and hydrolyzing the alarmone (p)ppGpp. This response is critical for bacterial adaptation to nutritional stress. A literature review and targeted searches did not yield specific studies investigating the binding or inhibition of RSH proteins by this compound or closely related indole-acetonitrile derivatives.

The nitrile group (-C≡N) is a versatile functional group in medicinal chemistry, capable of engaging in various interactions with protein targets. rsc.org Its electrophilic carbon atom makes it a reactive moiety, or "warhead," that can form a covalent bond with nucleophilic residues in an enzyme's active site. acs.org

For cysteine proteases, the primary mechanism of inhibition by a nitrile-containing compound involves the nucleophilic addition of the catalytic cysteine's thiol group (-SH) to the nitrile carbon. rsc.orgnih.gov This attack leads to the formation of a covalent thioimidate adduct. osti.govrsc.org This type of covalent interaction can be reversible, which is often a desirable property in drug design, balancing potency with a reduced risk of off-target effects. rsc.org The nitrile warhead has shown superior selectivity for viral cysteine proteases over some human cathepsins when compared to other warheads like aldehydes. nih.gov The clinical success of nitrile-containing drugs, such as the cathepsin K inhibitor odanacatib (B1684667) and the SARS-CoV-2 3CLpro inhibitor nirmatrelvir, underscores the therapeutic potential of this functional group. mdpi.comnih.gov

Receptor Binding Profiling and Affinity Studies

Beyond enzyme inhibition, small molecules can exert their effects by binding to cell surface or intracellular receptors. However, based on the available scientific literature from targeted searches, specific receptor binding profiles or affinity studies for this compound have not been reported. The primary research focus for this compound and its close analogs appears to be on enzyme inhibition.

In Vitro Cell-Based Research Models

The preclinical evaluation of this compound has utilized a range of in vitro models to ascertain its biological effects at the cellular level. These studies are fundamental in understanding the compound's potential as a therapeutic agent.

Studies in Cancer Cell Lines (e.g., A549 Lung Cancer, Glioblastoma Cell Lines)

While extensive research has been conducted on various indole derivatives for their anticancer properties, specific data on the cytotoxic or antiproliferative effects of this compound in A549 lung cancer and glioblastoma cell lines are not extensively detailed in the currently available literature. Broader studies on related halogenated indole derivatives have shown that substitutions on the indole ring can significantly influence their anticancer activity. For instance, various mono- and bis-indole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, though specific activity for the 7-chloroacetonitrile derivative remains an area for further investigation. nih.gov

Investigations in Neuroblastoma Cells and Connection with Serotonin (B10506) and Dopamine Pathways

Research into the effects of the parent compound, indole-3-acetonitrile (B3204565) (IAN), on the SH-SY5Y neuroblastoma cell line has provided some insights. Studies have explored the interaction of IAN with these cells, noting an impact on cell viability. nih.gov Specifically, IAN was found to reduce the viability of SH-SY5Y cells at higher concentrations. nih.gov Furthermore, when combined with amino acid precursors of serotonin and dopamine, IAN led to a decrease in cell viability, suggesting a potential influence on these neurotransmitter pathways. nih.gov However, it is crucial to note that this research was conducted with the non-chlorinated parent compound, and direct evidence for this compound's activity in this context is not yet available.

Antimicrobial Activity Studies Against Specific Pathogenic Strains

The antimicrobial potential of indole compounds has been widely recognized. Investigations into halogenated indoles have revealed that the position and nature of the halogen substituent are critical for their activity. For example, a study on various halogenated indoles demonstrated that 7-chloroindole (B1661978), the core heterocyclic structure of the compound , exhibited inhibitory effects on the biofilm formation of Vibrio parahaemolyticus. frontiersin.org This finding suggests that the 7-chloro substitution may confer antimicrobial properties. However, specific studies detailing the activity of this compound against key pathogenic strains such as Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis, Candida albicans, and Aspergillus niger are not prominently featured in the accessible scientific literature. The antimicrobial activity of various other indole derivatives against these strains has been reported, highlighting the potential of this class of compounds in combating microbial infections. nih.govnih.gov

Antioxidant Activity in Biochemical Assays

Elucidation of Molecular Pathways and Cellular Responses Triggered by this compound

Understanding the molecular pathways affected by a compound is essential to delineating its mechanism of action.

Effects on Cell Cycle Regulation, Proliferation, and Apoptosis

While the broader class of indole derivatives has been shown to influence cell cycle progression and induce apoptosis in various cancer cell lines, specific studies elucidating these effects for this compound are limited. Research on other novel indole derivatives has demonstrated the ability to cause cell cycle arrest and promote apoptosis, suggesting that these are common mechanisms of action for anticancer indoles. mdpi.comnih.gov For example, a study on certain indole-aryl amide derivatives found that they could cause cell cycle arrest in the G1 phase and promote apoptosis in colon cancer cells. mdpi.com The specific impact of the 7-chloro substitution in the acetonitrile derivative on these fundamental cellular processes remains an area requiring dedicated investigation.

Role in Plant Growth Regulation and Auxin Homeostasis as an Indole-3-acetic acid Precursor

Indole-3-acetic acid (IAA) is the most prevalent and physiologically active auxin in plants, playing a critical role in nearly every aspect of growth and development. The maintenance of appropriate IAA levels, known as auxin homeostasis, is crucial and is managed through a complex network of biosynthetic pathways, transport, and metabolic modification. One of the established routes for IAA production is the indole-3-acetonitrile (IAN) pathway. In this pathway, the amino acid tryptophan is converted to indole-3-acetaldoxime (IAOx), which is then metabolized to IAN. The final step involves the hydrolysis of IAN by nitrilase enzymes to produce the active auxin, IAA. nih.govnih.gov

While IAA is the primary auxin, some plants naturally produce halogenated auxins, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), which is found in legumes like peas (Pisum sativum). nih.govwikipedia.org These chlorinated auxins can exhibit significantly higher bioactivity than their non-halogenated counterparts. nih.govresearchgate.net This has led to research into how plants metabolize various chlorinated indole compounds and whether they can serve as precursors in auxin biosynthesis.

In vitro research using the model plant Arabidopsis thaliana has provided direct evidence for the role of chlorinated indole acetonitriles, including this compound, as intermediates in the synthesis of chlorinated auxins. nih.gov When wild-type A. thaliana was incubated with various chlorinated tryptophan derivatives, the plant was capable of synthesizing the corresponding chlorinated indole-3-acetonitriles (Cl-IAN) and subsequently converting them into chlorinated indole-3-acetic acids (Cl-IAA). nih.gov

Specifically, the study demonstrated that feeding the plant 7-chloro-tryptophan led to the formation of 7-chloro-IAA, with this compound (7-Cl-IAN) acting as the intermediate. nih.gov This confirms that the plant's native enzymatic machinery can recognize and process this chlorinated precursor. Interestingly, the research noted a slight preference for the formation of 7-Cl-IAA compared to other isomers, suggesting a potential specificity in the metabolic pathway. nih.gov

The resulting auxin, 7-Cl-IAA, was shown to be biologically active, although its effects on plant growth differed from other chlorinated versions. In root growth assays, 7-Cl-IAA was found to be less inhibitory than 4-Cl-IAA, 5-Cl-IAA, and 6-Cl-IAA. While the other chlorinated auxins caused strong root growth inhibition at a concentration of 100 nM, 7-Cl-IAA only demonstrated a significant inhibitory effect at a higher concentration of 1 µM. nih.gov This suggests that the position of the chlorine atom on the indole ring is a key determinant of the molecule's biological activity and its specific role in growth regulation.

The ability of plant enzymes, such as nitrilases, to hydrolyze this compound to 7-chloro-IAA demonstrates its function as a direct precursor in a specialized auxin biosynthetic pathway. nih.govnih.gov This metabolic capability highlights a mechanism for modulating auxin activity and homeostasis through halogenation.

Research Findings on Chlorinated Auxin Synthesis in Arabidopsis thaliana

The following table summarizes the findings from in vitro experiments where Arabidopsis thaliana was supplied with different chlorinated tryptophan precursors. It shows the successful synthesis of the corresponding chlorinated IAA, indicating the formation of a chlorinated acetonitrile intermediate for each.

| Precursor Compound | Detected Product | Relative Bioactivity (Root Growth Inhibition) |

| 4-chloro-tryptophan | 4-chloroindole-3-acetic acid | High (Inhibitory at 100 nM) |

| 5-chloro-tryptophan | 5-chloroindole-3-acetic acid | High (Inhibitory at 100 nM) |

| 6-chloro-tryptophan | 6-chloroindole-3-acetic acid | Moderate (Inhibitory at 100 nM) |

| 7-chloro-tryptophan | 7-chloroindole-3-acetic acid | Lower (Inhibitory only at 1 µM) |

| Data derived from studies on Arabidopsis thaliana. nih.gov |

Structure Activity Relationship Sar Investigations and Design of Novel Derivatives

Systematic Modification of the 2-(7-Chloro-1H-indol-3-yl)acetonitrile Core

The potency and biological activity of the this compound scaffold are highly sensitive to chemical modifications. Researchers have explored these dependencies by altering the halogen substituent, the acetonitrile (B52724) side chain, and by introducing various functional groups at different positions on the indole (B1671886) ring.

The nature and position of halogen substituents on the indole ring are critical determinants of biological activity. In studies on related indole derivatives, fluorine-substituted compounds have demonstrated greater potency than their chlorine-substituted counterparts in certain assays. For instance, in a series of CysLT1 antagonists, the fluorine-substituted derivatives showed higher potency than the chlorine-substituted ones. nih.gov

Table 1: Effect of Halogen Substituents on Biological Activity in Related Indole Series

| Scaffold/Series | Halogen Comparison | Position | Observed Effect on Potency |

| CysLT1 Antagonists | Fluorine vs. Chlorine | Indole Ring | Fluorine derivatives were more potent. nih.gov |

| CB1 Allosteric Modulators | Chlorine vs. Fluorine | C5 | Effect is context-dependent; in some pairs Cl > F, in others F > Cl. caymanchem.com |

| Indolylquinazolinones | Iodine | C5 | 5-Iodo substitution conferred potent anti-MRSA activity. nih.gov |

The acetonitrile group at the C3 position is a key functional feature that significantly influences the molecule's biological profile. This moiety is a known precursor to other functional groups, and its modification is a critical strategy in drug design. For instance, indole-3-acetonitrile (B3204565) can be hydrolyzed to indole-3-acetic acid (IAA) or converted to indole-3-acetamide (B105759) (IAM), transformations that occur in nature and can be replicated synthetically. researchgate.netmdpi.comnih.gov

In medicinal chemistry, such modifications are used to explore SAR. A study on indole-aryl amide derivatives, which can be considered analogs of the hydrolyzed acetonitrile core, demonstrated the impact of these changes on anticancer activity. nih.gov Starting from indole-3-acetic acid, a series of amides were synthesized by coupling the acid with various anilines. The resulting compounds were tested against several cancer cell lines, and their activity was found to be highly dependent on the nature of the amide substituent. For example, a simple amide formed with 4-(aminomethyl)aniline was active against HT29, HeLa, and MCF7 cancer cell lines. nih.gov This demonstrates that converting the acetonitrile group to a more complex amide functionality is a viable strategy for modulating biological activity.

Furthermore, comparative studies have shown that 3-indolyl-acetonitrile itself can induce the activity of certain metabolic enzymes, an effect not shared by all C3-substituted indoles like beta-3-indolylethanol. nih.gov This indicates that the nitrile group itself imparts specific biological properties that are lost or altered when it is replaced.

Table 2: Anticancer Activity of Indole-3-Acetic Acid Amide Derivatives

| Compound | Amide Moiety | Target Cancer Cell Lines with Activity |

| Compound 2 | N-((4-aminophenyl)acetyl) | MCF7, PC3 |

| Compound 4 | N-(4-(aminomethyl)phenyl) | HT29, HeLa, MCF7 |

| Compound 5 | N-((4-(((4-hydroxybenzyl)amino)methyl)phenyl)acetamide) | HT29 (selective) |

Data derived from a study on indole-aryl amide derivatives based on an indole-3-acetic acid core. nih.gov

Beyond halogens, the introduction of other substituents onto the indole ring system provides another layer of control over biological activity. The position of these substituents is often as important as their chemical nature.

For example, in the development of CysLT1 antagonists, it was found that substitution at the C7 position of the indole ring with a methoxy (B1213986) group was the most favorable pattern, while substitution at the C4 position was the least favorable. nih.gov Similarly, in a series of anti-inflammatory indolyl-3-acetonitrile derivatives, a hydroxyl group at the C7 position, combined with an N-methyl substituent, resulted in a compound that more potently inhibited NO and PGE2 production compared to the parent compound, arvelexin. nih.gov

SAR studies on CB1 receptor allosteric modulators also showed that the size of substituents at other positions is critical; a smaller group like a hydrogen or methyl at the C3 position was preferred over a larger ethyl group. caymanchem.com In a different context, the anti-oomycete activity of indole-3-carboxaldehyde (B46971) derivatives was significantly influenced by substituents, with a 5-cyano group being more effective than a 6-methyl group. nih.gov These findings collectively underscore the principle that specific substitution patterns on the indole ring are crucial for optimizing the desired biological effect.

Development of this compound Analogs and Homologs

Building on the foundational SAR data, researchers have focused on the rational design and synthesis of analogs and homologs to improve potency, selectivity, and other pharmacological properties.

The synthesis of analogs of this compound often involves multi-step chemical sequences. A common strategy begins with a substituted indole core, which is then functionalized at the C3 position. For instance, substituted indole-3-carboxaldehydes can serve as versatile starting materials. nih.gov These aldehydes can be converted to the corresponding acetonitrile derivatives through various established chemical methods.

Another approach involves building the substituted indole ring from acyclic precursors or performing substitution reactions on the pre-formed indole-3-acetonitrile skeleton. For example, several indolyl-3-acetonitrile derivatives were synthesized as analogs of the natural product arvelexin to probe anti-inflammatory activity. nih.gov These synthetic efforts allow for the creation of a library of compounds with diverse substitution patterns on the indole ring, enabling a thorough exploration of the chemical space around the parent molecule.

The exploration of structure-function relationships is a key objective in the development of novel derivatives. By systematically synthesizing and testing series of related compounds, researchers can build predictive models of how structural changes affect biological outcomes.

For example, in the quest for potent CB1 allosteric modulators based on an indole-2-carboxamide scaffold, extensive SAR studies revealed that potency was enhanced by a diethylamino group on a peripheral phenyl ring, a chloro or fluoro group at the C5 position of the indole, and short alkyl groups at the C3 position. caymanchem.com Similarly, the development of CysLT1 antagonists based on 3-substituted 1H-indole-2-carboxylic acids identified a derivative with a 7-chloro substituent as a highly potent and selective agent. nih.gov These examples from related indole series illustrate a common methodology: a lead compound is identified, and subsequent chemical modifications are guided by iterative cycles of synthesis and biological testing to elucidate clear structure-function relationships, ultimately leading to optimized drug candidates.

Strategies for Enhancing Selectivity and Potency through Structural Refinement

The strategic refinement of the this compound scaffold is a key aspect of medicinal chemistry aimed at enhancing the potency and selectivity of its biological activities. Research into the structure-activity relationships (SAR) of this and related indole compounds has identified several key positions on the indole ring and the acetonitrile side chain that are amenable to modification, leading to derivatives with improved pharmacological profiles.

Detailed investigations into a series of indolyl-3-acetonitrile analogs have provided valuable insights into the structural requirements for potent biological activity. A notable study focused on the synthesis and evaluation of these derivatives for their anti-inflammatory properties, specifically their ability to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.govelsevierpure.com This research highlighted the critical role of substitutions at the C-7 position of the indole ring and at the N-1 position (the indole nitrogen).

One of the most significant findings from these studies was the enhanced potency observed with specific substitutions at the C-7 position. For instance, the introduction of a hydroxyl (-OH) group at the C-7 position was found to be particularly beneficial. nih.govelsevierpure.com This is a noteworthy observation, as the parent compound features a chlorine atom at this same position. The greater electronegativity and potential for hydrogen bonding of the hydroxyl group compared to a chloro group can lead to altered interactions with biological targets.

Furthermore, the modification of the indole nitrogen (N-1 position) has been identified as a crucial strategy for enhancing activity. The synthesis of N-methyl derivatives demonstrated a significant increase in the inhibitory potency against NO and PGE2 production. nih.govelsevierpure.com The combination of a hydroxyl group at the C-7 position and a methyl group at the N-1 position resulted in a compound, 2-(7-hydroxy-1-methyl-1H-indol-3-yl)acetonitrile, which exhibited more potent inhibition and lower cytotoxicity compared to the natural product arvelexin, a related indolyl-3-acetonitrile. nih.govelsevierpure.com

These findings underscore a general principle in the structural refinement of indole derivatives: simultaneous modification at multiple positions can lead to synergistic effects on biological activity. The data from these studies can be summarized to guide the design of future derivatives with potentially superior therapeutic properties.

Table 1: Anti-inflammatory Activity of Selected Indolyl-3-acetonitrile Derivatives

| Compound | R1 (N-1 Position) | R7 (C-7 Position) | NO Production Inhibition (%) at 10 µM | PGE2 Production Inhibition (%) at 10 µM |

|---|---|---|---|---|

| Arvelexin | H | OCH3 | Data not specified in abstract | Data not specified in abstract |

| 2k | CH3 | OH | Potent Inhibition | Potent Inhibition |

Data is based on findings reported for arvelexin analogs. nih.govelsevierpure.com

The principles derived from these SAR studies provide a rational basis for the design of novel this compound derivatives. Strategies for enhancing selectivity and potency include:

Modification of the C-7 Substituent: Exploring a range of electron-donating and electron-withdrawing groups, as well as substituents capable of hydrogen bonding, at the C-7 position to optimize target engagement. The relative potency of hydroxyl over methoxy suggests that hydrogen-bonding capability at this position may be key for certain targets. nih.govelsevierpure.com

N-Alkylation of the Indole Ring: The introduction of small alkyl groups, such as a methyl group, at the N-1 position appears to be a favorable modification for enhancing potency. nih.govelsevierpure.com This could be due to increased lipophilicity, altered electronic properties of the indole ring, or steric effects that favor a more active conformation.

Bioisosteric Replacement: The acetonitrile side chain can be a target for modification. Bioisosteric replacement of the nitrile group with other functionalities, such as a carboxylic acid, ester, or amide, could modulate the compound's pharmacokinetic properties and target interactions.

Research Applications and Prospective Directions in Chemical Biology

Utility as Chemical Probes for Elucidating Biological Mechanisms

While direct studies on the use of 2-(7-chloro-1H-indol-3-yl)acetonitrile as a chemical probe are not extensively documented, the broader class of indole (B1671886) derivatives serves as a valuable resource for developing such tools. Chemical probes are essential for dissecting complex biological pathways. The parent compound, 3-indoleacetonitrile (B1196911), has been shown to interact with cellular pathways related to viral infections and cancer cell metabolism. nih.govnih.gov For instance, it induces an increase in mitochondrial antiviral-signaling (MAVS) protein levels, suggesting a role in the innate immune response. nih.gov

The introduction of a chlorine atom at the 7-position of the indole ring, as in this compound, can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications could potentially fine-tune its interaction with biological targets, making it a more specific or potent probe than its unsubstituted counterpart. The acetonitrile (B52724) group also offers a potential handle for further chemical modification, such as the attachment of reporter tags (e.g., fluorophores or biotin) to facilitate the identification of binding partners and the visualization of its subcellular localization.

Contributions to Ligand Discovery and Medicinal Chemistry Research

The indole scaffold is a cornerstone in the discovery of new ligands and the development of therapeutic agents. The exploration of substituted indoles, including halogenated derivatives, is a continuous effort in medicinal chemistry to identify novel bioactive compounds.

The indole ring is a key component in a multitude of compounds with significant biological activities. mdpi.com Research into the parent compound, 3-indoleacetonitrile, has revealed its potential as a broad-spectrum antiviral agent, showing efficacy against influenza A viruses, HSV-1, and VSV. nih.gov It has also been investigated for its activity against SARS-CoV-2. nih.gov Furthermore, 3-indoleacetonitrile has been found to attenuate biofilm formation in certain bacteria.

The presence of a chlorine atom on the indole ring can significantly influence a compound's biological activity. For example, 7-chloroquinolinehydrazones have demonstrated potent anticancer activity across a range of cancer cell lines. nih.gov Similarly, 7-chloroindole (B1661978) is recognized as a versatile intermediate in the synthesis of pharmaceuticals, including potential anticancer and anti-inflammatory drugs. chemimpex.com This suggests that the 7-chloro substitution on the indoleacetonitrile scaffold could be a valuable modification for enhancing or modulating its biological effects. The synthesis and biological evaluation of various 3-substituted indole derivatives have indeed shown potential anti-inflammatory and analgesic properties. nih.gov

| Compound Name | Biological Activity | Reference |

| 3-Indoleacetonitrile | Antiviral (Influenza A, HSV-1, VSV, SARS-CoV-2) | nih.govnih.gov |

| 7-Chloroquinolinehydrazones | Anticancer | nih.gov |

| 7-Chloroindole | Intermediate for anticancer and anti-inflammatory drugs | chemimpex.com |

| 3-Substituted Indole Derivatives | Anti-inflammatory, Analgesic | nih.gov |

Computational methods are increasingly integral to modern drug discovery and chemical biology research. While specific computational studies on this compound are limited, related research highlights the utility of these approaches. For instance, DFT (Density Functional Theory) calculations have been used to study the structural and vibrational properties of palladium(II) and platinum(II) complexes with chloro derivatives of 7-azaindole-3-carbaldehyde, which have shown anticancer activity. mdpi.com Such studies provide insights into metal-ligand interactions and conformational properties that can influence biological activity.

Docking studies are another powerful computational tool. For example, molecular docking has been used to investigate the interaction of triazolyl lupinine (B175516) derivatives with influenza virus hemagglutinin and neuraminidase, helping to rationalize their observed antiviral activity. mdpi.com Similarly, docking has been employed to understand the binding modes of indole-based HIV-1 fusion inhibitors targeting the glycoprotein (B1211001) gp41. acs.org These computational techniques could be applied to this compound to predict its potential biological targets and guide the design of more potent and selective analogs.

Unexplored Avenues and Future Research Challenges in Indole Chemistry

Despite the broad interest in indole derivatives, significant challenges and unexplored areas remain, particularly for specifically substituted compounds like this compound.

The synthesis of certain substituted indoles can lead to the formation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. The development of methods for atroposelective synthesis, which allows for the selective formation of a single atropisomer, is a major area of research in organic chemistry. This is particularly relevant for N-arylindoles and other sterically hindered indole derivatives where the substituent at the C7 position can create a chiral axis. nih.gov

While there is no direct evidence that this compound itself is atropisomeric, the principles of atroposelective synthesis are crucial for the broader field of indole chemistry. The development of catalytic asymmetric methods for the functionalization of the indole core, including at the C7 position, is an ongoing challenge. nih.gov Such methods would provide access to a wider range of structurally defined indole derivatives for biological screening.

A primary challenge for any new compound is the identification of its biological targets and the elucidation of its mechanism of action. For this compound, the biological targets remain unknown. The antiviral activity of its parent compound, 3-indoleacetonitrile, is linked to the MAVS pathway, but it is not known if the 7-chloro derivative acts through the same mechanism. nih.gov

Future research should focus on screening this compound against various biological targets, including enzymes, receptors, and protein-protein interactions, that are relevant to diseases such as cancer and viral infections. Techniques such as thermal shift assays, affinity chromatography, and chemoproteomics can be employed to identify direct binding partners. Unraveling the specific biological pathways modulated by this compound will be crucial for realizing its potential in chemical biology and medicinal chemistry. The synthesis and evaluation of focused libraries of related analogs, varying the substituents on the indole ring, will also be important for establishing structure-activity relationships (SAR) and identifying more potent and selective compounds. nih.gov

Integration of Advanced Synthetic and Computational Methods for Discovery

The discovery and development of novel bioactive compounds are increasingly reliant on the synergistic integration of advanced synthetic methodologies and sophisticated computational tools. In the context of this compound and its analogs, this integrated approach is pivotal for navigating the complexities of chemical space to identify and optimize promising drug candidates. This section explores how the confluence of modern synthesis and computational analysis drives the discovery process for this class of compounds.

The strategic design of indole-based compounds often begins with computational analysis to predict their potential biological activity and physicochemical properties. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are instrumental in the in silico screening of virtual libraries of compounds. For instance, molecular docking simulations can predict the binding affinity and mode of interaction of hypothetical this compound derivatives with specific biological targets, such as protein kinases or enzymes implicated in disease pathways. researchgate.netnih.govrsc.org This predictive power allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, thereby conserving resources and accelerating the discovery timeline.

Structure-activity relationship (SAR) studies, often guided by computational models, are crucial for understanding how different substituents on the indole ring influence biological activity. nih.govresearchgate.netnih.gov For example, the introduction of a chlorine atom at the 7-position of the indole nucleus in 2-(1H-indol-3-yl)acetonitrile is a deliberate modification. Computational analyses can help rationalize the effect of this substitution, whether it be through enhancing hydrophobic interactions, modulating electronic properties, or improving metabolic stability. nih.govnih.gov The insights gained from SAR and computational studies provide a feedback loop to synthetic chemists, informing the design of next-generation analogs with improved potency and selectivity.

Advanced synthetic strategies are then employed to realize the computationally designed target molecules. The synthesis of substituted indole-3-acetonitriles can be achieved through various modern organic chemistry reactions. For instance, the Fischer indole synthesis remains a classic and versatile method, while newer techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) offer efficient ways to introduce diversity at various positions of the indole scaffold. nih.govorganic-chemistry.org The synthesis of analogs of this compound might involve the use of precursors like 7-chloroindole and its reaction with a suitable two-carbon synthon, such as chloroacetonitrile, under optimized conditions. chemicalbook.com

Furthermore, multicomponent reactions and cascade transformations represent advanced synthetic approaches that enable the rapid assembly of complex molecular architectures from simple starting materials in a single step, which is highly desirable for creating libraries of diverse indole derivatives for high-throughput screening. nih.gov For example, a one-pot synthesis could be designed to construct the substituted indole core and append the acetonitrile side chain simultaneously.

The characterization of the synthesized compounds is another area where computational methods play a supportive role. For example, the prediction of spectroscopic data, such as NMR chemical shifts, can aid in the structural elucidation of newly synthesized molecules. While experimental data from techniques like X-ray crystallography provides definitive structural information, computational models can offer valuable preliminary insights.

The iterative cycle of computational design, chemical synthesis, and biological evaluation is a hallmark of modern drug discovery. In the case of this compound, this integrated approach allows for a more rational and efficient exploration of its potential as a lead compound. The following table summarizes the interplay between computational and synthetic methods in the discovery pipeline.

| Phase of Discovery | Advanced Synthetic Methods | Computational Methods | Synergistic Outcome |

| Hit Identification | Parallel synthesis, Multicomponent reactions | Virtual screening, Molecular docking | Rapid identification of novel, synthetically accessible indole-based hits. |

| Lead Optimization | Site-selective functionalization (e.g., C-H activation, cross-coupling) | QSAR, Pharmacophore modeling, ADMET prediction | Rational design of analogs with improved potency, selectivity, and drug-like properties. |

| Target Validation | Synthesis of chemical probes and tool compounds | Binding site analysis, Molecular dynamics simulations | Elucidation of the molecular mechanism of action and validation of the biological target. |

This integrated workflow, combining the predictive power of computational chemistry with the practical capabilities of advanced organic synthesis, is essential for unlocking the full therapeutic potential of this compound and its derivatives in chemical biology and drug discovery.

Q & A

Q. What are the recommended synthetic routes for 2-(7-chloro-1H-indol-3-yl)acetonitrile?

A viable method involves iron(II)-catalyzed cross-dehydrogenative coupling (CDC) of indole derivatives with acetonitrile precursors. This approach leverages Fe(II) salts (e.g., FeCl₂) as catalysts and peroxides (e.g., TBHP) as oxidants under mild conditions (60–80°C, 12–24 hrs). Key parameters include maintaining anhydrous solvents (e.g., acetonitrile or DCM) and optimizing the molar ratio of indole to nitrile (1:1.2–1.5) . Alternative routes may utilize pre-functionalized indole building blocks, such as 7-chloroindole derivatives, coupled with cyanoethylation reagents (e.g., bromoacetonitrile) in the presence of base (K₂CO₃) .

Q. How can X-ray crystallography be applied to confirm the structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Crystallization : Slow evaporation of methanol or ethanol solutions yields suitable crystals .

- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.

- Refinement : Employ SHELXL for structure solution, with R-factor targets <0.05. Hydrogen atoms are typically added geometrically (C–H = 0.93–0.97 Å) and refined using a riding model .

- Validation : Cross-check bond lengths/angles against similar indole-acetonitrile derivatives (e.g., 4-chloro analog, mean C–C bond length = 0.006 Å) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

While direct data on this compound is limited, structurally related indole-acetonitriles are screened for:

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms. Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced Research Questions

Q. How can contradictions in crystallographic data between similar analogs be resolved?

Discrepancies (e.g., bond angles in 4-chloro vs. 7-chloro isomers) arise from halogen positioning affecting indole ring planarity. To resolve:

- Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···N contacts).

- Use DFT calculations (B3LYP/6-31G* level) to compare theoretical and experimental geometries.

- Re-refine datasets with SHELXL, adjusting weighting schemes (e.g., ) to improve data-to-parameter ratios (>15:1) .

Q. What strategies optimize synthetic yield in cross-dehydrogenative coupling?

- Catalyst screening : Test Fe(II)/Fe(III) salts (FeCl₂ vs. Fe(acac)₃) for redox efficiency.

- Solvent effects : Polar aprotic solvents (DMF, DCE) enhance reaction rates vs. THF.

- Additives : Molecular sieves (3Å) absorb water, preventing side reactions.

- Reaction monitoring : Use TLC (silica, hexane:EtOAc 3:1) or HPLC-MS to track intermediate formation. Typical yields range from 45–65%, with purity >95% confirmed by NMR .

Q. How can computational modeling predict reactivity in PROTAC applications?

- Docking studies : Model the compound’s indole moiety as a warhead binding to E3 ligases (e.g., VHL or CRBN) using AutoDock Vina.

- MD simulations : Analyze stability of ternary complexes (target-PROTAC-E3 ligase) in explicit solvent (e.g., TIP3P water) for 100 ns trajectories.

- ADMET prediction : Use SwissADME to assess permeability (LogP ≈ 2.5) and metabolic stability (CYP450 interactions) .

Q. What role does this compound play in PROTAC design?

Its chloro-indole core serves as a ligand anchor for E3 ubiquitin ligases. Key applications include:

- Linker optimization : Attach polyethylene glycol (PEG) chains or alkyl spacers to balance hydrophilicity and binding affinity.

- Bifunctional conjugation : Couple via the nitrile group to target-binding motifs (e.g., kinase inhibitors) using click chemistry (CuAAC).

- In vitro validation : Test degradation efficiency (DC₅₀) in cell lines expressing target proteins (e.g., BRD4, EGFR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.